tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is often used in chemical research and synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and small-scale chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-[(2-pyrimidinyloxy)methyl]-1-pyrrolidinecarboxylate
- tert-Butyl 3-[(2-pyridinyloxy)methyl]-1-pyrrolidinecarboxylate
Uniqueness: tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its tert-butyl and methylcarbamoyl groups provide steric hindrance and electronic effects that influence its reactivity and stability .
Properties
CAS No. |
88815-87-6 |
---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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